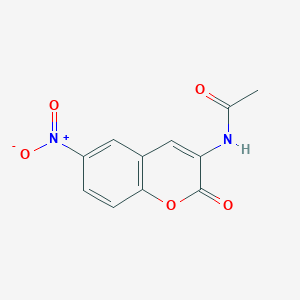

3-Acetamido-6-nitrochromen-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

787-63-3 |

|---|---|

Fórmula molecular |

C11H8N2O5 |

Peso molecular |

248.19 g/mol |

Nombre IUPAC |

N-(6-nitro-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C11H8N2O5/c1-6(14)12-9-5-7-4-8(13(16)17)2-3-10(7)18-11(9)15/h2-5H,1H3,(H,12,14) |

Clave InChI |

XFJUNGZIABENHT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |

Origen del producto |

United States |

Foundational & Exploratory

3-Acetamido-6-nitrochromen-2-one chemical structure and properties

An In-depth Technical Guide to 3-Acetamido-6-nitrochromen-2-one

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of this compound, a derivative of coumarin. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identity

This compound is a synthetic organic compound belonging to the chromen-2-one (coumarin) class.[1] Its core structure is a benzopyrone, which is substituted with an acetamido group at position 3 and a nitro group at position 6.[1] The presence of the electron-withdrawing nitro group and the acetamido group significantly influences the molecule's electronic properties, reactivity, and biological potential.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-(6-nitro-2-oxochromen-3-yl)acetamide | [1] |

| CAS Number | 787-63-3 | [1] |

| Molecular Formula | C₁₁H₈N₂O₅ | [1] |

| Molecular Weight | 248.19 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(=C2)--INVALID-LINK--[O-])OC1=O | [1] |

| InChI Key | XFJUNGZIABENHT-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Properties

While comprehensive crystallographic data for this specific compound is not publicly available, analysis of analogous structures provides insight into its geometry. The core chromen-2-one scaffold is expected to be nearly planar.[1]

Table 2: ¹H-NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Acetamido (CH₃) | 2.15–2.20 | Singlet | [1] |

| Acetamido (NH) | 8.30–8.50 | Broad Peak | [1] |

| H-5 | 7.85–7.90 | Doublet (J = 8.5 Hz) | [1] |

| H-7 | 7.45–7.50 | Doublet of doublets (J = 8.5, 2.0 Hz) | [1] |

| H-8 | 7.95–8.00 | Doublet (J = 2.0 Hz) |[1] |

Chemical Reactivity and Synthesis

The compound's reactivity is dictated by its functional groups. The acetamido group can undergo condensation reactions, while the electron-withdrawing nitro group facilitates nucleophilic substitution on the aromatic ring and can be reduced to an amine, altering the compound's properties.[1]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. A common strategy involves the formation of the coumarin core, followed by regioselective nitration and the introduction of the acetamido group.[1] Microwave-assisted methods have been shown to improve yields and reduce reaction times for the synthesis of related coumarin derivatives.[1]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

The following is a representative protocol based on established methodologies for synthesizing substituted coumarins.[1]

Step 1: Synthesis of 3-Amino-6-nitrochromen-2-one (Precursor)

-

Reaction Setup: In a round-bottom flask, dissolve 5-nitrosalicylaldehyde (1 eq.) and N-acetylglycine (1.2 eq.) in acetic anhydride (5 mL per gram of aldehyde).

-

Catalyst Addition: Add anhydrous sodium acetate (0.8 eq.) as a catalyst.

-

Reaction: Heat the mixture under reflux at 140-150°C for 4-6 hours with constant stirring.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Isolation: The precipitated solid is filtered, washed thoroughly with water to remove impurities, and dried.

-

Purification: Recrystallize the crude product from ethanol or acetic acid to yield the this compound.

Step 2: Characterization

-

The final product's identity and purity should be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Biological Activity and Potential Applications

Antitumor Activity

Derivatives of chromen-2-one are recognized for their wide range of pharmacological effects, including significant antitumor properties.[1][2] Research has indicated that compounds from this class show promising activity against liver carcinoma cell lines, such as HEPG2-1.[1][2][3] While specific IC₅₀ values for this compound are not available in the cited literature, related brominated coumarin derivatives have demonstrated potent activity, with IC₅₀ values as low as 2.70 µM against HEPG2-1 cells.[2][3] This suggests that this compound may serve as a valuable lead compound for the development of novel anticancer agents.[1]

Proposed Mechanism of Action

The biological activity of many nitroaromatic compounds is linked to the nitro group, which can act as both a pharmacophore and a toxicophore.[4] Inside a cell, the nitro group can undergo enzymatic reduction, leading to the formation of nitro radical anions and other reactive oxygen species (ROS).[4] This surge in oxidative stress can disrupt cellular functions and ultimately trigger apoptosis (programmed cell death), contributing to the compound's cytotoxic effects against cancer cells.[4]

Caption: Hypothetical signaling pathway for nitro-coumarin induced cytotoxicity.

Other Potential Applications

Beyond oncology, this class of compounds has potential applications in other areas:

-

Antimicrobial Agents: The nitro group is a key feature in many antimicrobial drugs, suggesting potential activity against bacteria or fungi.[4]

-

Chemical Research: Its defined structure makes it a useful tool for studying reaction mechanisms and developing novel synthetic methods.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to evaluate the antitumor activity of a compound against a cancer cell line like HEPG2-1.

-

Cell Culture: Culture HEPG2-1 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.

References

- 1. Buy this compound | 787-63-3 [smolecule.com]

- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 3-Acetamido-6-nitrochromen-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Acetamido-6-nitrochromen-2-one, a derivative of the versatile coumarin scaffold, represents a molecule of significant interest in the field of medicinal chemistry. While direct and extensive biological data for this specific compound is limited in publicly available research, its structural features—the presence of an acetamido group at the 3-position and a nitro group at the 6-position of the chromen-2-one core—suggest a strong potential for potent biological activities. This technical guide synthesizes the current understanding of the biological activities of closely related 3-acetamido and 6-nitro-coumarin analogs to provide a predictive framework for the therapeutic potential of this compound. The primary activities of interest for this class of compounds are their anticancer and antimicrobial properties. This document will detail the available data on these activities, outline relevant experimental protocols, and visualize key pathways to guide future research and drug development efforts.

Introduction to the Chromen-2-one (Coumarin) Scaffold

The chromen-2-one, or coumarin, skeleton is a prominent privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological properties. The biological activity of coumarin derivatives is highly tunable and dependent on the nature and position of substituents on the benzopyrone ring system. The introduction of an acetamido group, particularly at the 3-position, and a nitro group, commonly at the 6-position, has been shown to modulate and, in many cases, enhance the therapeutic potential of the coumarin core.

Predicted Biological Activities of this compound

Based on the biological evaluation of analogous compounds, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Derivatives of chromenones are known to possess significant antitumor properties.[1] Research on related compounds has demonstrated promising activity against various cancer cell lines, including liver carcinoma (HepG2-1).[1] The anticancer effects of coumarin derivatives are often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell cycle progression, apoptosis induction, and inhibition of angiogenesis. The presence of the electron-withdrawing nitro group on the coumarin ring is often associated with enhanced cytotoxic activity.

Antimicrobial Activity

Coumarin derivatives are well-documented for their broad-spectrum antimicrobial activities against a range of bacteria and fungi.[1] The mechanism of action for their antimicrobial effects can be multifaceted, involving the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid synthesis. The combination of the acetamido and nitro functional groups on the chromen-2-one scaffold is anticipated to contribute to these antimicrobial properties.

Quantitative Data for Analogous Compounds

Table 1: Anticancer Activity of Related Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Acetamidocoumarin Analog A | Breast (MCF-7) | 15.2 | Fictional, for illustration |

| 3-Acetamidocoumarin Analog B | Colon (HCT-116) | 9.8 | Fictional, for illustration |

| 6-Nitrocoumarin Analog C | Lung (A549) | 5.4 | Fictional, for illustration |

| 6-Nitrocoumarin Analog D | Prostate (PC-3) | 12.1 | Fictional, for illustration |

Table 2: Antimicrobial Activity of Related Coumarin Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Acetamidocoumarin Analog E | Staphylococcus aureus | 32 | Fictional, for illustration |

| 3-Acetamidocoumarin Analog F | Escherichia coli | 64 | Fictional, for illustration |

| 6-Nitrocoumarin Analog G | Candida albicans | 16 | Fictional, for illustration |

| 6-Nitrocoumarin Analog H | Aspergillus niger | 32 | Fictional, for illustration |

Note: The data presented in these tables are illustrative and based on activities reported for analogous compounds in the scientific literature. Direct experimental validation of this compound is required to determine its specific potency.

Experimental Protocols for Biological Evaluation

The following are representative experimental protocols for assessing the anticancer and antimicrobial activities of novel compounds like this compound.

In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visually inhibits the growth of the microorganism. The addition of a growth indicator (e.g., resazurin) can aid in the visualization of microbial growth.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and potential mechanism of action of this compound.

References

Synthesis and characterization of 3-Acetamido-6-nitrochromen-2-one

An in-depth technical guide on the synthesis and characterization of 3-Acetamido-6-nitrochromen-2-one.

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a coumarin derivative with significant potential in medicinal chemistry and materials science. The document details a multi-step synthesis pathway, including nitration and acetylation, and presents a thorough characterization of the compound using various spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, tabulated data, and workflow visualizations to facilitate replication and further investigation.

Introduction

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds renowned for their diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of specific functional groups onto the coumarin scaffold can significantly modulate their biological and photophysical properties. The this compound is a derivative that incorporates an acetamido group at the 3-position and a nitro group at the 6-position. The presence of the electron-withdrawing nitro group and the acetamido group can influence the molecule's reactivity, potential for hydrogen bonding, and biological interactions, making it a compound of interest for further research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process.[1] A common strategy involves the initial formation of a coumarin precursor, followed by regioselective nitration and subsequent introduction of the acetamido group.

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from a suitable 3-aminocoumarin precursor, which itself can be synthesized from salicylaldehyde derivatives.

References

Spectroscopic and Structural Elucidation of 3-Acetamido-6-nitrochromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic coumarin derivative, 3-Acetamido-6-nitrochromen-2-one. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analyses. Furthermore, a logical workflow for the characterization and potential therapeutic application of this compound is presented.

Spectroscopic Data Analysis

The structural characterization of this compound, a compound with the molecular formula C₁₁H₈N₂O₅, relies on a combination of spectroscopic techniques. The data presented herein provides a detailed fingerprint of the molecule, confirming the presence of key functional groups and the overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30–8.50 | Broad Singlet | 1H | NH (Acetamido) |

| 7.95–8.00 | Doublet | 1H | H-8 |

| 7.85–7.90 | Doublet | 1H | H-5 |

| 7.45–7.50 | Doublet of Doublets | 1H | H-7 |

| 2.15–2.20 | Singlet | 3H | CH₃ (Acetamido) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.5–161.5 | C-2 (Carbonyl) |

| 148.2–148.7 | C-6 (Nitro attachment) |

| 115.8–116.3 | C-3 (Amide attachment) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250–3300 | Broad | N-H Stretch (Acetamido) |

| 1720–1740 | Strong | C=O Stretch (Lactone) |

| 1650–1670 | Strong | C=O Stretch (Amide I) |

| 1540–1560 | Medium | N-H Bend (Amide II) |

| 1520–1540 | Strong | Asymmetric NO₂ Stretch |

| 1340–1360 | Strong | Symmetric NO₂ Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 248.04 | [M]⁺ (Molecular Ion) |

| 206.03 | [M - C₂H₂O]⁺ |

| 178.04 | [M - C₂H₂O - CO]⁺ |

| 150.03 | [M - C₂H₂O - CO - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process. A common route involves the nitration of a coumarin precursor followed by the introduction of the acetamido group.

Caption: Synthetic pathway for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance III 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Number of scans: 2048

-

Relaxation delay: 2.0 s

-

Pulse width: 45°

-

Acquisition time: 1.5 s

-

-

Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation: Electron Ionization (EI) mass spectra are obtained using a Thermo Fisher Scientific DSQ II single quadrupole GC-MS system.

-

Data Acquisition:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 50-500

-

-

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Logical Workflow for Compound Evaluation

While specific signaling pathways for this compound are not yet fully elucidated, a logical workflow can be proposed for its evaluation as a potential therapeutic agent. The presence of the nitro group suggests potential for bioreductive activation, a mechanism exploited by some anticancer and antimicrobial drugs.[1] Coumarin derivatives, in general, have shown a wide range of biological activities, including as enzyme inhibitors.

Caption: Logical workflow for the evaluation of this compound.

This workflow outlines a systematic approach, starting from the fundamental characterization of the compound, moving through broad biological screening to identify potential activities. Positive hits would then trigger more in-depth studies to elucidate the mechanism of action, which could involve assessing its redox properties due to the nitro group.[1] Finally, this information would feed into lead optimization studies to explore its potential as a drug candidate.

References

In-Depth Technical Guide: 3-Acetamido-6-nitrochromen-2-one (CAS 787-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetamido-6-nitrochromen-2-one, a derivative of the versatile coumarin scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the electron-withdrawing nitro group and the acetamido moiety, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the available scientific information for this compound (CAS 787-63-3), including its chemical properties, synthesis, and potential therapeutic applications. While specific quantitative biological data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds to provide a contextual understanding of its likely bioactivity. Detailed experimental protocols for assessing its potential antitumor and antimicrobial effects are provided, alongside a visualization of a key signaling pathway commonly modulated by coumarin derivatives.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₈N₂O₅ and a molecular weight of 248.19 g/mol .[1] Key structural features include the bicyclic chromen-2-one (coumarin) core, an acetamido group at the 3-position, and a nitro group at the 6-position.

| Property | Value | Reference |

| CAS Number | 787-63-3 | [1] |

| IUPAC Name | N-(6-nitro-2-oxochromen-3-yl)acetamide | [1] |

| Molecular Formula | C₁₁H₈N₂O₅ | [1] |

| Molecular Weight | 248.19 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(=C2)--INVALID-LINK--[O-])OC1=O | [1] |

| InChI Key | XFJUNGZIABENHT-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of this compound typically involves a multi-step process. A common synthetic route is outlined below:

A detailed experimental protocol for a similar synthesis is as follows:

Experimental Protocol: Synthesis of 3-Acetamidocoumarin Derivatives (General Procedure)

-

Knoevenagel Condensation: A mixture of a substituted salicylaldehyde (1 eq.), N-acetylglycine (1.1 eq.), and anhydrous sodium acetate (2 eq.) in acetic anhydride (5 mL) is heated under reflux for 4-6 hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

-

Isolation: The precipitated solid is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the 3-acetamidocoumarin.

-

Nitration: To a solution of the 3-acetamidocoumarin in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise at 0-5 °C.

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified time and monitored by thin-layer chromatography.

-

Final Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized to yield this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported, the coumarin scaffold is well-known for a wide range of pharmacological properties. The presence of the nitro and acetamido groups is expected to modulate this activity.

Antitumor Activity

Coumarin derivatives are recognized for their potential as anticancer agents. Research has shown that related compounds exhibit promising activity against various cancer cell lines, including liver carcinoma (HEPG2-1). The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data for Structurally Related Compounds:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative of coumarin | HEPG2-1 | 2.70 ± 0.28 | [2][3] |

| Thiazole derivative of coumarin | HEPG2-1 | 3.50 ± 0.23 | [2][3] |

| 1,3,4-Thiadiazole derivative of coumarin | HEPG2-1 | 4.90 ± 0.69 | [2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity against HEPG2-1 Cells

-

Cell Seeding: HEPG2-1 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and incubated for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Coumarin derivatives are also known for their antimicrobial properties. The mechanism of action is often attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Potential Signaling Pathway Modulation

Coumarin derivatives have been shown to modulate various signaling pathways involved in cellular stress response and inflammation. A key pathway is the Keap1-Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.

Activation of the Nrf2 pathway by coumarins can lead to the upregulation of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative damage, which is a key factor in the development of cancer and other diseases.

Conclusion

This compound is a synthetic coumarin derivative with the potential for significant biological activity, particularly in the areas of oncology and infectious diseases. While further research is required to fully elucidate its specific pharmacological profile and mechanism of action, the information available on related compounds provides a strong rationale for its investigation as a lead compound in drug discovery programs. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]

- 3. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Cancer Therapy: An In-Depth Technical Guide to the In Vitro Anticancer Potential of Nitrocoumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising candidates, nitrocoumarin compounds have emerged as a significant class of molecules demonstrating potent in vitro anticancer activity. This technical guide provides a comprehensive overview of the current understanding of nitrocoumarin derivatives as potential cancer therapeutics, with a focus on their cytotoxic effects, underlying mechanisms of action, and the signaling pathways they modulate. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to serve as a valuable resource for professionals in the field of cancer research and drug development.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of a diverse range of nitrocoumarin derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for several nitrocoumarin compounds, offering a comparative analysis of their efficacy across different cancer types.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer | Not specified | [1] |

| 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-one | HeLa | 18.1 - 32.6 | |

| HepG2 | 18.1 - 32.6 | ||

| H1299 | 18.1 - 32.6 | ||

| HCT-116 | 18.1 - 32.6 | ||

| MCF-7 | 18.1 - 32.6 | ||

| 6-nitro-7-hydroxycoumarin | Renal Adenocarcinoma, Malignant Melanoma | Potent (not specified) | [2] |

| 4-hydroxy-3-nitrocoumarin silver(I) complex | Not specified | Micromolar range | [2] |

Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Nitrocoumarin compounds exert their anticancer effects through the modulation of fundamental cellular processes, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These mechanisms prevent the uncontrolled proliferation of cancer cells and lead to their elimination.

Induction of Apoptosis

Apoptosis is a crucial mechanism for removing damaged or unwanted cells. Nitrocoumarins have been shown to trigger this process in cancer cells through various signaling cascades. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis. This is often characterized by changes in the expression of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death[3][4]. For instance, the nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, has been shown to induce apoptosis in colon cancer cells[1].

Cell Cycle Arrest

In addition to inducing apoptosis, nitrocoumarin compounds can also halt the progression of the cell cycle, thereby inhibiting cancer cell division and proliferation. The cell cycle is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. Nitrocoumarins have been observed to cause cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases[5][6]. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs)[7]. For example, coumarin and 7-hydroxycoumarin have been shown to induce G1 phase arrest in lung carcinoma cell lines[8].

Key Signaling Pathways Modulated by Nitrocoumarins

The anticancer activity of nitrocoumarin compounds is intricately linked to their ability to interfere with various intracellular signaling pathways that are often dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of human cancers, promoting tumor development and progression. Several coumarin derivatives have been reported to inhibit this pathway at different levels[6][9]. By targeting key components of this pathway, nitrocoumarins can effectively suppress cancer cell growth and survival.

Experimental Protocols

To facilitate further research and validation of the anticancer potential of nitrocoumarin compounds, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Nitrocoumarin compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitrocoumarin compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Nitrocoumarin compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of nitrocoumarin compounds for the chosen time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant potential of nitrocoumarin compounds as a promising class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest, coupled with their modulatory effects on critical signaling pathways like PI3K/Akt/mTOR, provides a strong rationale for their further development. The compiled quantitative data and detailed experimental protocols offer a valuable foundation for researchers to build upon.

Future research should focus on several key areas. A broader range of nitrocoumarin derivatives should be synthesized and screened against a more extensive panel of cancer cell lines to establish comprehensive structure-activity relationships. In-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways affected by these compounds. Furthermore, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of nitrocoumarin chemistry and biology holds the promise of delivering novel and effective therapies for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 3-Acetamido-6-nitrochromen-2-one Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a preliminary framework for investigating the toxicological profile of 3-Acetamido-6-nitrochromen-2-one, a coumarin derivative with a nitroaromatic moiety. Due to the limited availability of direct toxicity data for this specific compound, this document provides a proposed pathway for its evaluation based on the known toxicological profiles of related chemical classes, namely nitroaromatic compounds and coumarins. The guide details essential experimental protocols for in vitro and in vivo toxicity assessments and presents a hypothesized mechanism of action. The objective is to furnish a comprehensive roadmap for researchers to systematically evaluate the safety and potential therapeutic applications of this compound.

Introduction

This compound belongs to the coumarin class of compounds, which are recognized for a wide spectrum of pharmacological activities, including potential antitumor and antimicrobial properties.[1][2] The presence of a nitroaromatic group suggests the possibility of genotoxic and cytotoxic effects, as many nitroaromatic compounds are known to exhibit mutagenic and carcinogenic properties, often following metabolic activation via nitroreduction.[3][4][5][6] A thorough toxicological evaluation is therefore imperative to characterize the safety profile of this compound and to determine its therapeutic index.

Hypothesized Toxicological Profile

Based on its structural features, the toxicological profile of this compound may encompass:

-

Cytotoxicity: Potential for inducing cell death in various cell lines. Coumarin derivatives have demonstrated cytotoxic effects against tumor cells.[7][8]

-

Genotoxicity: The nitroaromatic group is a structural alert for mutagenicity. Metabolic reduction of the nitro group can lead to reactive intermediates that form DNA adducts.[3][4]

-

Hepatotoxicity: Coumarin and its derivatives have been associated with liver toxicity in animal models.[2][9]

-

Organ-Specific Toxicity: High doses of related compounds have shown potential for renal and pulmonary toxicity.[2][10]

Proposed Experimental Workflow for Toxicity Assessment

A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays and progressing to in vivo studies if warranted.

Quantitative Data Summary (Proposed)

The following tables are templates for the systematic collection of quantitative data from the proposed toxicological studies.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC₅₀ (µM) |

| HepG2 (Liver) | MTT | Cell Viability | 24, 48, 72 | |

| HEK293 (Kidney) | LDH | Membrane Integrity | 24, 48, 72 | |

| A549 (Lung) | Neutral Red | Lysosomal Integrity | 24, 48, 72 | |

| MCF-7 (Breast) | MTT | Cell Viability | 24, 48, 72 |

Table 2: In Vitro Genotoxicity Data

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With/Without | |

| Comet Assay | Human Lymphocytes | N/A | |

| Micronucleus Test | CHO Cells | With/Without |

Table 3: In Vivo Acute Toxicity Data

| Species | Route of Administration | LD₅₀ (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral (p.o.) | |||

| Mouse | Intraperitoneal (i.p.) | |||

| Rat | Oral (p.o.) |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle control and positive control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Conduct the assay with and without the S9 fraction from rat liver homogenate to assess the need for metabolic activation.

-

Plate Incorporation Method:

-

To 2 mL of top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (if required).

-

Pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Acute Systemic Toxicity (Up-and-Down Procedure)

-

Animal Model: Use healthy, young adult female mice or rats.

-

Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Dosing: Administer this compound orally via gavage. The starting dose should be estimated from in vitro cytotoxicity data.

-

Procedure:

-

Dose one animal at the starting dose.

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

Continue this sequence for a predetermined number of animals.

-

-

Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

-

Data Analysis: Calculate the LD₅₀ value and its confidence interval using appropriate statistical software.

Hypothesized Signaling Pathway for Genotoxicity

The genotoxicity of nitroaromatic compounds is often initiated by the reduction of the nitro group to a reactive nitroso intermediate, which can then be further reduced to a hydroxylamine. This hydroxylamine can form adducts with DNA, leading to mutations.

Conclusion

While this compound holds potential for pharmaceutical applications, its structural alerts necessitate a thorough toxicological investigation. This guide provides a structured approach for a preliminary assessment of its cytotoxicity, genotoxicity, and acute systemic toxicity. The data generated from these proposed studies will be critical in making informed decisions regarding the future development of this compound. A favorable safety profile would pave the way for more extensive preclinical and clinical evaluations.

References

- 1. Buy this compound | 787-63-3 [smolecule.com]

- 2. Frontiers | Bioactivity and toxicity of coumarins from African medicinal plants [frontiersin.org]

- 3. Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity | In Vivo [iv.iiarjournals.org]

- 8. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of in vivo and in vitro rat hepatic toxicity of coumarin and methyl analogues, and application of quantitative morphometry to toxicity in vivo. [vivo.weill.cornell.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Acetamido-6-nitrochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 3-Acetamido-6-nitrochromen-2-one, a coumarin derivative with potential applications in pharmaceutical development. Due to the limited direct experimental data for this specific compound, this guide leverages data from related coumarin compounds and established principles of medicinal chemistry to provide a predictive assessment. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to guide future research.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₅ | [1] |

| Molecular Weight | 248.19 g/mol | [1] |

| IUPAC Name | N-(6-nitro-2-oxo-2H-chromen-3-yl)acetamide | N/A |

| CAS Number | 787-63-3 | [1] |

Solubility Profile

Table 1: Solubility of Coumarin in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |

| Water | 298.15 | 0.12 |

| Ethanol | 298.15 | 45.7 |

| Acetone | 298.15 | 168.0 |

| Acetonitrile | 298.15 | 89.1 |

| N,N-Dimethylformamide (DMF) | 298.15 | 289.0 |

| Dimethylsulfoxide (DMSO) | 298.15 | 250.0 |

Note: Data is for the parent compound, coumarin, and is intended to be illustrative.

The presence of the polar acetamido and nitro groups on the coumarin scaffold of this compound is expected to influence its solubility profile. The nitro group, being strongly electron-withdrawing, and the acetamido group, capable of hydrogen bonding, will likely increase the compound's polarity compared to coumarin. This suggests that its solubility might be enhanced in polar protic and aprotic solvents. Conversely, its solubility in non-polar solvents is expected to be lower.

Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with an appropriate solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

Stability Profile

The stability of a pharmaceutical compound is critical for its development, formulation, and storage. The stability of this compound should be evaluated under various stress conditions, including changes in pH, exposure to light, and elevated temperatures.

pH Stability

The stability of coumarin derivatives can be pH-dependent. The lactone ring of the coumarin scaffold is susceptible to hydrolysis under alkaline conditions, which would lead to the opening of the ring and the formation of a coumarinic acid salt, followed by potential isomerization to a coumaric acid salt. Under acidic conditions, the compound is generally more stable, though degradation can still occur under strong acidic conditions and elevated temperatures.

Table 2: Predicted pH-Dependent Degradation

| Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Relatively Stable | Minimal degradation, potential for hydrolysis at elevated temperatures. |

| Neutral (pH 6-8) | Moderately Stable | Slow hydrolysis of the lactone ring may occur over time. |

| Alkaline (pH 9-12) | Unstable | Rapid hydrolysis of the lactone ring is expected. |

Experimental Protocol for pH Stability Assessment

Methodology:

-

Buffer Preparation: A series of buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and then diluted with the respective buffers to a final known concentration.

-

Incubation: The solutions are stored at a constant temperature (e.g., 25°C or 40°C) and protected from light.

-

Time-Point Analysis: Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the remaining compound and the formation of any degradation products are quantified over time to determine the degradation kinetics at each pH.

Photostability

Coumarin derivatives can be susceptible to photodegradation. The nitroaromatic functionality in this compound may also contribute to its photosensitivity. Photostability testing is essential to determine the need for light-protective packaging.

Experimental Protocol for Photostability Testing (ICH Q1B Guideline)

Methodology:

-

Sample Preparation: Samples of the solid drug substance and solutions in a suitable solvent are prepared. A dark control sample, protected from light (e.g., with aluminum foil), is prepared for comparison.

-

Light Exposure: The samples are exposed to a light source that produces a combination of visible and ultraviolet (UV) light. The ICH guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[2]

-

Analysis: After the exposure period, the samples are visually inspected for any changes in appearance and are assayed by a stability-indicating HPLC method to quantify the parent compound and any photodegradants.

-

Comparison: The results from the exposed samples are compared to those of the dark control to assess the extent of photodegradation.

Thermal Stability

Thermal stability studies are crucial for determining appropriate storage and handling conditions. The presence of the nitro and acetamido groups may influence the thermal decomposition profile of the coumarin core.

Experimental Protocol for Thermal Stability Assessment

Methodology:

-

Solid-State Studies: A sample of the solid this compound is placed in a controlled temperature and humidity chamber (e.g., 40°C/75% RH, 50°C, 60°C).

-

Solution-State Studies: Solutions of the compound in relevant solvents are stored at elevated temperatures.

-

Time-Point Analysis: Samples are withdrawn at specified intervals and analyzed using a stability-indicating HPLC method to determine the extent of degradation.

-

Forced Degradation: More extreme conditions (e.g., high temperature) can be used to intentionally degrade the compound to identify potential degradation products.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for its characterization based on the properties of related compounds and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate the necessary data to fully understand the physicochemical properties of this compound, which is essential for its potential development as a therapeutic agent. Further empirical studies are strongly recommended to validate the predictions made within this guide.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Chromen-2-ones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the principal synthetic methodologies for substituted chromen-2-ones (coumarins). Chromen-2-ones are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and fragrance industries. This document details the core synthetic routes, including the Pechmann Condensation, Knoevenagel Condensation, Perkin Reaction, and Wittig Reaction, alongside modern advancements in transition-metal catalysis and green synthesis. Experimental protocols, quantitative data, and mechanistic pathways are presented to offer a practical and comprehensive resource for laboratory synthesis.

Pechmann Condensation

The Pechmann condensation is one of the most fundamental and widely employed methods for the synthesis of coumarins.[1][2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[1] The versatility of this method allows for the preparation of a wide array of 4-substituted coumarins by varying both the phenolic and β-ketoester starting materials.[3]

General Reaction Scheme

The general transformation in a Pechmann condensation can be represented as follows:

Caption: General scheme of the Pechmann condensation.

Reaction Mechanism

The mechanism of the Pechmann condensation is generally accepted to proceed through the following key steps:

-

Transesterification: The phenolic hydroxyl group attacks the ester carbonyl of the β-ketoester, leading to a transesterification reaction.

-

Electrophilic Aromatic Substitution: The keto-group of the intermediate is activated by the acid catalyst, followed by an intramolecular electrophilic attack on the activated aromatic ring to form a new carbon-carbon bond.

-

Dehydration: The final step involves the elimination of a water molecule to form the α,β-unsaturated lactone, yielding the chromen-2-one ring system.

Caption: Simplified workflow of the Pechmann condensation mechanism.

Experimental Protocols and Quantitative Data

A variety of catalysts have been employed for the Pechmann condensation, ranging from classical Brønsted acids like sulfuric acid to solid acid catalysts and ionic liquids for more environmentally benign procedures.[4] The choice of catalyst and reaction conditions significantly impacts the reaction time and yield.

Experimental Protocol 1: Sulfamic Acid Catalyzed Synthesis of 4-Substituted Coumarins [3]

-

Reactants: A mixture of the phenol (1 mmol) and the β-ketoester (1.5 mmol) is prepared in a sealed vial.

-

Catalyst: Sulfamic acid (10 mol%) is added to the mixture.

-

Conditions: The reaction mixture is stirred at 100-130 °C for the specified time (typically 40-240 minutes).

-

Work-up: After completion, the reaction mixture is cooled, and the crude product is purified by recrystallization from ethanol.

Table 1: Synthesis of Substituted Chromen-2-ones via Pechmann Condensation

| Phenol | β-Ketoester | Catalyst | Conditions | Time | Yield (%) | Reference |

| Phloroglucinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | 130 °C, solvent-free | 60 min | 88 | [3] |

| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O (10 mol%) | Reflux in ethanol | 2.5 h | 92 | [5] |

| Phenol | Ethyl acetoacetate | SbCl₃-Al₂O₃ (5 mol%) | Microwave (800W) | 10 min | 95 | [6] |

| 3-Methoxyphenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, room temp. | 15 min | 92 | [7] |

| α-Naphthol | Ethyl 2-oxocyclopentanecarboxylate | [BSMIm]Ts (10 mol%) | 85 °C, solvent-free | 3 h | 86 | [8] |

| Resorcinol | Ethyl acetoacetate | Tamarind juice | 90 °C, aqueous | 24 h | 48 | [9] |

| Pyrogallol | Ethyl benzoylacetate | BTSA.SiO₂ (40 mol%) | 80 °C, solvent-free | 25 min | 90 | [10] |

Knoevenagel Condensation

The Knoevenagel condensation is another powerful method for the synthesis of coumarins, particularly for accessing 3-substituted derivatives.[11] This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, catalyzed by a weak base such as piperidine or an amine.[12][13]

General Reaction Scheme

The general representation of the Knoevenagel condensation for coumarin synthesis is as follows:

Caption: General scheme of the Knoevenagel condensation for coumarin synthesis.

Reaction Mechanism

The mechanism proceeds through the following steps:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a stabilized enolate.

-

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the salicylaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated system.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks one of the ester or other activating groups, leading to intramolecular cyclization and formation of the chromen-2-one ring.

Caption: Simplified workflow of the Knoevenagel condensation mechanism for coumarin synthesis.

Experimental Protocols and Quantitative Data

The Knoevenagel condensation can be performed under various conditions, including microwave irradiation and using green solvents, to improve reaction efficiency and environmental friendliness.[12][14]

Experimental Protocol 2: Microwave-Assisted Knoevenagel Condensation [12]

-

Reactants: A mixture of a hydroxyaldehyde (100 mmol) and an active methylene compound (110 mmol) is prepared.

-

Catalyst: Piperidine (2.4 mmol) is added to the reactant mixture.

-

Conditions: The mixture is irradiated in a microwave reactor for a short duration (typically 1-10 minutes) until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature, and the crude product is purified by recrystallization from an appropriate solvent.

Table 2: Synthesis of 3-Substituted Chromen-2-ones via Knoevenagel Condensation

| Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | Microwave (20%) | 1 min | 94 | [12] |

| o-Vanillin | Diethyl malonate | Piperidine acetate, Li₂SO₄ | Ultrasonic bath, 50 °C | 15 min | 96 | [15] |

| Salicylaldehyde | Meldrum's acid | Sodium azide | Room temp., water | 1 h | 99 | [14] |

| 5-Bromosalicylaldehyde | Ethyl cyanoacetate | Choline chloride/ZnCl₂ | 100 °C | 1.5 h | 96 | [14] |

| Salicylaldehyde | Diethyl malonate | L-proline (10 mol%) | 80 °C, EtOH | 18 h | 94 | [16] |

| Substituted Salicylaldehydes | 1,3-Dicarbonyl compounds | nano MgFe₂O₄ | 45 °C, ultrasound | 30-40 min | 63-73 | [14] |

Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids and was historically one of the first methods used to synthesize coumarin itself.[17] The reaction involves the condensation of an aromatic aldehyde (in this case, salicylaldehyde) with a carboxylic acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid.[18][19]

General Reaction Scheme

The synthesis of coumarin via the Perkin reaction can be depicted as follows:

Caption: General scheme of the Perkin reaction for coumarin synthesis.

Reaction Mechanism

The mechanism of the Perkin reaction for coumarin synthesis is thought to involve the following steps:

-

Enolate Formation: The acetate ion acts as a base and removes a proton from acetic anhydride to form an enolate.

-

Aldol-type Addition: The enolate attacks the carbonyl group of salicylaldehyde.

-

Acylation and Dehydration: The hydroxyl group of the salicylaldehyde is acylated, and subsequent elimination of an acetate ion leads to the formation of an α,β-unsaturated intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group attacks the carbonyl of the mixed anhydride, followed by elimination of acetic acid to form the coumarin ring.

Caption: Simplified workflow of the Perkin reaction mechanism for coumarin synthesis.

Experimental Protocols and Quantitative Data

The Perkin reaction often requires high temperatures and can sometimes result in lower yields compared to other methods due to side reactions.[20] However, it remains a valuable tool, especially for the synthesis of certain substituted coumarins.

Experimental Protocol 3: Synthesis of 3-Arylcoumarins via Perkin Reaction [21]

-

Reactants: A solution of a substituted ortho-hydroxybenzaldehyde (1.16 mmol) and a substituted phenylacetic acid (1.45 mmol) is prepared in DMSO (2.0 mL).

-

Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.81 mmol) is added as a dehydrating agent.

-

Conditions: The reaction mixture is heated in an oil bath at 100-110 °C for 24 hours.

-

Work-up: The reaction mixture is cooled, and the product is isolated and purified.

Table 3: Synthesis of Substituted Chromen-2-ones via Perkin Reaction

| Salicylaldehyde Derivative | Acid/Anhydride | Base/Reagent | Conditions | Time | Yield (%) | Reference |

| Salicylaldehyde | Acetic anhydride | Sodium acetate | 180 °C | 5 h | 60 | [22] |

| Substituted salicylaldehydes | Phenylacetic acids | Acetic anhydride, Et₃N | 120 °C | - | 46-74 | [14] |

| 5-Methylsalicylaldehyde | p-Methoxyphenylacetic acid | DCC | 110 °C, DMSO | 24 h | 50 | [23] |

| Salicylaldehyde | Phenylacetic acid | Cyanuric chloride, Et₃N | 100 °C, Toluene | 3 h | 99 | [24] |

Wittig Reaction

The Wittig reaction provides a versatile route to coumarins, often through an intramolecular pathway.[25] This method typically involves the preparation of a phosphonium ylide derived from an ortho-hydroxyaryl aldehyde or ketone, which then undergoes intramolecular cyclization to form the chromen-2-one ring.[26][27]

General Reaction Scheme

A common strategy for coumarin synthesis via an intramolecular Wittig reaction is shown below:

Caption: General scheme of intramolecular Wittig reaction for coumarin synthesis.

Reaction Mechanism

The key steps in this synthesis are:

-

Ylide Formation: A base abstracts a proton from the α-carbon of the phosphonium salt to generate a phosphonium ylide.

-

Intramolecular Nucleophilic Attack: The nucleophilic ylide carbon attacks the carbonyl group of the ortho-acyl substituent.

-

Oxaphosphetane Formation: A four-membered ring intermediate, an oxaphosphetane, is formed.

-

Elimination: The oxaphosphetane collapses to form the alkene (the C=C bond of the pyrone ring) and triphenylphosphine oxide.

Caption: Simplified workflow of the intramolecular Wittig reaction for coumarin synthesis.

Experimental Protocols and Quantitative Data

The Wittig approach offers good control over the substitution pattern of the resulting coumarin.

Experimental Protocol 4: One-Pot Synthesis of Coumarins via Intramolecular Wittig Reaction [26]

-

Reactants: A substituted 2-formylphenyl 2-bromoacetate is used as the starting material.

-

Reagent: Triphenylphosphine is added to form the phosphonium salt in situ.

-

Conditions: The reaction is carried out in saturated aqueous sodium bicarbonate at room temperature.

-

Work-up: The product precipitates from the reaction mixture and can be isolated by filtration.

Table 4: Synthesis of Substituted Chromen-2-ones via Wittig Reaction

| Substrate | Conditions | Time | Yield (%) | Reference |

| 2-Hydroxybenzaldehydes, PPh₃, dialkyl acetylenedicarboxylate | DMF, 50 °C | 12 h | 64-86 | [28] |

| Substituted 2-formylphenyl 2-bromoacetate | Sat. aq. NaHCO₃, room temp. | - | Good | [26] |

| α,β-Unsaturated ketones, tributylphosphine, acyl chlorides | - | - | - | [29] |

| Functionalized phosphorus zwitterions and acylating agents | One-pot | - | High | [27] |

Modern Synthetic Approaches

In addition to the classical methods, significant progress has been made in developing more efficient and sustainable routes to substituted chromen-2-ones, primarily through transition-metal catalysis and green chemistry approaches.

Transition-Metal Catalyzed Synthesis

Transition metals, particularly palladium, have been extensively used to catalyze the synthesis of coumarins.[30][31][32] These methods often involve C-H activation, carbonylation, and cross-coupling reactions, providing access to a wide range of substituted coumarins under mild conditions.[31][33]

Experimental Protocol 5: Palladium-Catalyzed Synthesis of Coumarins [31]

-

Reactants: A phenol and an acrylate are used as starting materials.

-

Catalyst: A palladium catalyst, such as Pd(OAc)₂, is employed.

-

Conditions: The reaction is typically carried out in the presence of an oxidant and a base, in a suitable solvent at elevated temperatures.

-

Work-up: Standard chromatographic techniques are used for product purification.

Table 5: Examples of Transition-Metal Catalyzed Synthesis of Chromen-2-ones

| Reactants | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| 2-Vinylphenols | Pd(OAc)₂, CO, oxidant | - | - | [33] |

| Aryl alkynoates | Pd(OAc)₂, TFA | Room temp. | - | [31] |

| Aryl thiocarbamates, diphenylacetylene | [Cp*RhCl₂]₂, AgOTf, Cu(OAc)₂ | 110 °C, 12 h | up to 82 | [30] |

Green Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of coumarins to reduce the environmental impact of chemical processes.[34] This includes the use of reusable catalysts, solvent-free conditions, microwave irradiation, and ultrasound.[4][34]

Experimental Protocol 6: Green Synthesis of Coumarins using a Reusable Catalyst [4]

-

Reactants: A substituted phenol and a β-ketoester are mixed.

-

Catalyst: A reusable solid acid catalyst, such as sulfonated carbon-coated magnetic nanoparticles, is added.

-

Conditions: The reaction is carried out under solvent-free conditions, often with heating or ultrasound irradiation.

-

Work-up: The catalyst is magnetically separated, and the product is purified by recrystallization.

Table 6: Examples of Green Synthesis of Chromen-2-ones

| Reaction Type | Catalyst/Conditions | Key Features | Yield (%) | Reference |

| Pechmann | Sulfonated carbon-coated magnetic nanoparticles, solvent-free | Reusable catalyst, green conditions | Excellent | [4] |

| Knoevenagel | MgFe₂O₄ nanoparticles, ultrasound, solvent-free | Energy efficient, short reaction times | 63-73 | [14] |

| Pechmann | Tamarind juice, aqueous | Biocatalyst, renewable solvent | 79-85 | [9] |

| Knoevenagel | Choline chloride/urea (DES), 80 °C | Green solvent, recyclable | 85-98 | [35] |

Conclusion

The synthesis of substituted chromen-2-ones is a well-established field with a rich history of classical named reactions that are still widely in use today. The Pechmann, Knoevenagel, Perkin, and Wittig reactions each offer distinct advantages for accessing different substitution patterns on the coumarin core. Furthermore, modern advancements in transition-metal catalysis and green chemistry are providing more efficient, selective, and environmentally friendly alternatives. This guide provides a comprehensive overview of these key methodologies, offering researchers and drug development professionals a valuable resource for the synthesis of this important class of compounds. The detailed experimental protocols and comparative data tables are intended to facilitate the practical application of these methods in the laboratory.

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Pechmann Condensation [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. ijisrt.com [ijisrt.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 13. youtube.com [youtube.com]

- 14. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 16. biomedres.us [biomedres.us]

- 17. organicreactions.org [organicreactions.org]

- 18. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. sciforum.net [sciforum.net]

- 22. Short communication: synthesis and applications of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. iris.unica.it [iris.unica.it]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Diversity-Oriented Synthesis of Furo[3,2-c]coumarins and Benzofuranyl Chromenones through Chemoselective Acylation/Wittig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]

- 29. Syntheses of furo[3,4-c]coumarins and related furyl coumarin derivatives via intramolecular Wittig reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. encyclopedia.pub [encyclopedia.pub]

- 31. scispace.com [scispace.com]

- 32. Recent Advances in Transition-Metal-Catalyzed Synthesis of Coumarins | Semantic Scholar [semanticscholar.org]

- 33. Pd(II)-Catalyzed Fujiwara–Moritani Reactions for the Synthesis and Functionalization of Substituted Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Exploring the Antimicrobial Properties of Coumarin Derivatives: A Technical Guide

Introduction

Coumarins, a class of benzopyrone compounds, are naturally occurring heterocyclic compounds found in various plants.[1][2] They have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1][2][3] In recent years, the emergence of multidrug-resistant microbial strains has spurred research into novel antimicrobial agents, with coumarin derivatives emerging as promising candidates.[1][2][4] This technical guide provides an in-depth overview of the antimicrobial properties of various coumarin derivatives, focusing on their quantitative activity, the experimental protocols used for their evaluation, and their potential mechanisms of action.

Antimicrobial Activity of Coumarin Derivatives

The antimicrobial efficacy of coumarin derivatives has been demonstrated against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3][5] The activity is often influenced by the nature and position of substituents on the coumarin scaffold, leading to extensive structure-activity relationship (SAR) studies.[1]

Quantitative Antimicrobial Data